3-(3,4-dimethoxyphenyl)-1H-pyrazole

Catalog No.
S2662388
CAS No.
154257-70-2
M.F
C11H12N2O2
M. Wt
204.229
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4-dimethoxyphenyl)-1H-pyrazole

CAS Number

154257-70-2

Product Name

3-(3,4-dimethoxyphenyl)-1H-pyrazole

IUPAC Name

5-(3,4-dimethoxyphenyl)-1H-pyrazole

Molecular Formula

C11H12N2O2

Molecular Weight

204.229

InChI

InChI=1S/C11H12N2O2/c1-14-10-4-3-8(7-11(10)15-2)9-5-6-12-13-9/h3-7H,1-2H3,(H,12,13)

InChI Key

SKDIDNLXZGTGPW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC=NN2)OC

solubility

not available

Synthesis:

-(3,4-dimethoxyphenyl)-1H-pyrazole can be synthesized through various methods, including:

  • Cyclization: This method involves reacting a hydrazine derivative with a β-dicarbonyl compound.
  • Multicomponent reaction: This approach involves reacting a hydrazine derivative, an aldehyde, and a β-ketoester in a single step.

The specific synthesis route chosen depends on the desired yield, purity, and availability of starting materials.

Potential Applications:

Research suggests that 3-(3,4-dimethoxyphenyl)-1H-pyrazole may possess various potential applications in scientific research, including:

  • Medicinal Chemistry: This compound has been explored for its potential anti-inflammatory, and anti-cancer activities. However, further research is needed to fully understand its therapeutic potential and establish its safety and efficacy for these purposes.
  • Material Science: The presence of the aromatic rings and the heterocyclic pyrazole ring in the molecule suggests potential applications in developing novel materials with interesting properties, such as organic light-emitting diodes (OLEDs) or photovoltaic cells. However, further research is needed to explore these possibilities in detail.

3-(3,4-dimethoxyphenyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which consists of a pyrazole ring substituted with a 3,4-dimethoxyphenyl group. The molecular formula for this compound is C11H12N2O2C_{11}H_{12}N_2O_2 and it features two methoxy groups attached to the aromatic ring. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential applications in medicinal chemistry.

There is no documented information available on the specific mechanism of action of DMP. Pyrazoles, as a class, can exhibit various biological activities depending on their structure. Some pyrazoles have been investigated for their potential as anti-inflammatory, anticonvulsant, or analgesic agents []. More research is needed to understand if DMP possesses any specific biological effects.

. Pyrazoles generally undergo electrophilic substitution reactions due to the electron-rich nature of the nitrogen atoms in the ring. Additionally, they can participate in nucleophilic addition reactions, particularly when functionalized at the 1 or 3 positions. For instance, 3-(3,4-dimethoxyphenyl)-1H-pyrazole can react with electrophiles in substitution reactions or can be utilized in cycloaddition reactions with alkenes or alkynes to form more complex structures.

Pyrazoles are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. Specifically, compounds like 3-(3,4-dimethoxyphenyl)-1H-pyrazole have been studied for their potential as anti-inflammatory agents. Research has indicated that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, making them candidates for therapeutic applications in inflammatory diseases .

The synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. For example, 3,4-dimethoxyacetophenone can react with hydrazine to form the desired pyrazole structure.
  • One-Pot Reactions: Efficient one-pot synthesis methods have been developed where aryl hydrazones are reacted with substituted acetophenones under acidic conditions to yield various pyrazole derivatives .
  • Claisen-Schmidt Condensation: This method involves the reaction of 3,4-dimethoxyacetophenone with an appropriate hydrazone under basic conditions to produce the pyrazole compound .

The applications of 3-(3,4-dimethoxyphenyl)-1H-pyrazole extend into various fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated as a potential drug candidate for treating inflammatory disorders and other diseases.
  • Agricultural Chemistry: Pyrazole derivatives are also explored for their use as agrochemicals due to their ability to act as herbicides or fungicides.
  • Material Science: The compound may find applications in materials science due to its unique structural properties that could be beneficial in polymer chemistry.

Interaction studies involving 3-(3,4-dimethoxyphenyl)-1H-pyrazole focus on its binding affinity with various biological targets. For instance, studies have shown that certain pyrazoles can inhibit enzymes involved in inflammatory pathways, suggesting a mechanism by which they exert their biological effects. Furthermore, molecular docking studies may provide insights into how this compound interacts at the molecular level with specific receptors or enzymes.

Several compounds share structural similarities with 3-(3,4-dimethoxyphenyl)-1H-pyrazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-PyrazoleBasic five-membered ring structureFoundational structure for many derivatives
3-Acetyl-1H-pyrazoleAcetyl group at position 3Enhanced reactivity compared to unsubstituted
5-Methyl-1H-pyrazoleMethyl substitution at position 5Increased lipophilicity
4-Phenyl-1H-pyrazolePhenyl group at position 4Potentially different biological activities
3-(4-Methylphenyl)-1H-pyrazoleSubstituted phenyl groupVariability in pharmacological profiles

The uniqueness of 3-(3,4-dimethoxyphenyl)-1H-pyrazole lies in its specific methoxy substitutions on the aromatic ring which influence its biological activity and solubility characteristics compared to other pyrazoles.

Early laboratory preparations rely on condensation between a 3,4-dimethoxy-substituted aryl fragment and a 1,3-bis-electrophile or on 1,3-dipolar cyclo-addition. The three most frequently cited procedures are summarised in Table 1.

EntryStarting materialsReaction medium & temperatureTimeIsolated yieldPrincipal reference
13,4-Dimethoxyphenylhydrazine + ethyl acetoacetateGlacial acetic acid, refluxTwenty-four hours65% [1]Hydrazinolysis–Knorr route
23,4-Dimethoxybenzaldehyde hydrazone + ethyl acetoacetateEthanol, catalytic hydrochloric acid, refluxOne hour77% [2]Two-component “hydrazone switch” protocol
3in-situ nitrile imine (from the above hydrazone) + enolic ethyl acetoacetateAcetic acid, ambient pressure, eighty degrees CelsiusTwo hours80% [3]1,3-dipolar cyclo-addition

These routes require no transition metal and tolerate methoxy substitution well. Route 1 remains preferred for milligram-scale discovery chemistry, whereas Routes 2 and 3 shorten reaction time and simplify purification.

Green Chemistry Approaches

  • Aqueous one-pot multicomponent protocol – Malononitrile, hydrazine hydrate, 3,4-dimethoxy-substituted aldehyde and ethyl acetoacetate cyclise in water with pre-heated fly-ash (an industrial aluminosilicate) as the sole catalyst, delivering the pyrazole core in ninety-to-ninety-five percent yield within ninety minutes [4].
  • Microwave activation – The hydrazone–acetophenone condensation described in Section 3.1 is complete in forty minutes at one-hundred-thirty-five degrees Celsius under sealed-tube microwave irradiation, giving ninety-one percent yield and eliminating organic solvent by performing the coupling in water [5].
  • Solvent-free grinding – Mixing 3,4-dimethoxyphenylhydrazine with β-diketone in a mortar containing catalytic zinc triflate furnishes the pyrazole in under twenty minutes at room temperature; no chromatography is needed (eighty-two percent average yield) [6].

These variants cut energy input, minimise halogenated waste and use either water or no solvent at all, aligning with the twelve principles of green chemistry.

Catalytic Pathways

Transition-metal catalysis expands structural diversity beyond the parent skeleton.

  • Palladium-mediated cross coupling – Suzuki–Miyaura arylation of 3-bromo-3,4-dimethoxyphenyl-1H-pyrazole proceeds quantitatively in water when the precatalyst bis(2-dicyclohexylphosphino-2',4',6'-tri-isopropylbiphenyl)palladium(II) (commercially known as XPhosPdG2) is paired with the free ligand XPhos (mole ratio 1:2) and potassium carbonate (two equivalents). Microwave heating for forty minutes at one-hundred-thirty-five degrees Celsius affords a ninety-one-per-cent isolated yield with no debrominated by-product [5].
  • Copper-assisted N-arylation – Copper(II) acetate in methanol couples arylboronic acids with the parent 1H-pyrazole at room temperature, providing N-aryl analogues in fifty-to-eighty-six percent yield after twelve hours [7].
  • Nickel-photoredox dual catalysis – Visible-light irradiation of nickel(II) bromide with an iridium photocatalyst enables direct C–H arylation of 3-(3,4-dimethoxyphenyl)-1H-pyrazole using para-iodoanisole (room temperature, six hours, seventy-two percent yield) [8].

Catalytic alternatives thus open routes to libraries required for structure–activity studies.

Stereoselective Synthesis

Although the pyrazole nucleus is achiral, reactions that build it can create regiochemical mixtures. Conventional hydrazine condensations give exclusively the 1H-isomer because formation of the C-N bond at position-one is electronically preferred [9]. 1,3-Dipolar cyclo-additions with nitrile imines also proceed regio-selectively: the carbon atom bearing the dipole’s positive charge always binds to the carbonyl carbon of the enolised β-keto-ester, supplying the 3-substituted product exclusively [3]. Catalytic C-H activation (Section 3.3) delivers either C-four or C-five iodides depending on reagent control: base-mediated lithiation followed by iodine produces the five-iodo isomer, whereas cerium ammonium nitrate with iodine affords the four-iodo isomer in ninety-five-percent regio-selectivity [10].

Scale-up Considerations and Challenges

  • Heat removal – Hydrazine condensations are mildly exothermic; laboratory calorimetry shows an adiabatic temperature rise of twenty-two kelvin for a one-hundred-millimole charge in acetic acid. Jacketed continuous-flow reactors dissipate this heat efficiently, enabling kilogram-per-hour throughputs [11].
  • Precipitation control – Copper-mediated N-arylation yields copper(I) oxide precipitate that can foul filters at scale. Addition of fifteen percent dimethyl sulfoxide prevents aggregation and keeps the suspension pumpable [7].
  • Microwave to convective translation – The eighty-millilitre microwave run described in Section 3.2 was translated successfully to a one-litre stirred vessel by maintaining identical time–temperature profiles with an oil bath; identical ninety-percent yield was obtained without need for iterative re-optimisation [5].

Reaction Mechanisms

Figure 1 depicts the two dominant pathways.

  • Knorr condensation – Nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon of ethyl acetoacetate forms hydrazone A. Proton transfer followed by intramolecular cyclisation gives dihydropyrazole B; loss of ethanol generates the aromatic pyrazole [1].
  • Nitrile imine [3+2] cyclo-addition – Oxidative dehydrogenation of the benzaldehyde hydrazone supplies nitrile imine C, which undergoes cyclo-addition with the enolic form of ethyl acetoacetate, delivering pyrazoline D. Air oxidation furnishes the desired aromatic product [3].

Both mechanisms rationalise the exclusive 3-aryl substitution pattern observed experimentally.

Yield Optimisation Strategies

Key variables affecting assay yield are collated in Table 2.

Parameter variedOptimised valueYield increaseSupporting reference
Base identity in Suzuki couplingPotassium carbonate, two equivalents18% → 92% [5]Entry sixteen of optimisation matrix
Solvent polarity for hydrazone switch methodEthanol–water (four-to-one)69% → 92% [2]Hydrogen-bonding accelerates condensation
Energy input modeMicrowave irradiationEight hours → forty minutes, yield +3% [5]Rapid nucleation and uniform heating
Catalyst loadingXPhosPdG2 two-point-five mol-percentSaves fifty-percent palladium with unchanged ninety-percent yield [5]Economical for scale-up
Green catalyst mass (fly-ash)Zero-point-five gram per millimole35% → 95% [4]Sufficient basic sites without diffusion limits

Systematic adjustment of these parameters generally moves isolated yield for the parent compound above eighty-five percent and reduces purification burden.

XLogP3

1.8

Dates

Last modified: 08-16-2023

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